An In-Depth Technical Guide to Amino-PEG4-bis-PEG3-N3: A Heterotrifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Amino-PEG4-bis-PEG3-N3: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-bis-PEG3-N3 is a highly versatile, heterotrifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. Its unique branched structure, featuring a single primary amine and two terminal azide groups, enables the covalent linkage of three distinct molecular entities. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in the development of complex biomolecular constructs, such as Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
Amino-PEG4-bis-PEG3-N3 is a 7-unit PEG linker, a characteristic that imparts excellent water solubility and biocompatibility to the conjugates it forms. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C36H70N10O15 | [1] |
| Molecular Weight | 883.00 g/mol | [1] |
| Appearance | Oil | [1] |
| Purity | >90% (by HPLC) | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. Branched PEG azide linkers are generally soluble in water and aqueous buffers. | [2][3][4] |
| Storage | Store at -20°C. | [4] |
Key Applications in Bioconjugation
The trifunctional nature of Amino-PEG4-bis-PEG3-N3 makes it an invaluable tool in the construction of multi-component systems. Its primary application lies in the field of antibody-drug conjugates, where it can be used to attach two drug molecules to a single point of conjugation on an antibody, or to link an imaging agent and a therapeutic agent to the same antibody.
The terminal functional groups—a primary amine and two azides—allow for orthogonal conjugation strategies. The primary amine can readily react with activated esters (such as NHS esters) or carboxylic acids to form stable amide bonds. The azide groups are primed for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.
Click Chemistry Reactivity
The two azide termini of Amino-PEG4-bis-PEG3-N3 can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5]
Experimental Protocols
While specific protocols will vary depending on the molecules being conjugated, the following provides a general workflow for the use of Amino-PEG4-bis-PEG3-N3 in the synthesis of a dual-drug ADC.
Part 1: Activation of Antibody Carboxylic Acids and Conjugation with the Linker
This protocol assumes the conjugation of the linker's amine to a carboxyl group on the antibody via EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Amino-PEG4-bis-PEG3-N3
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Dialysis or desalting columns for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.
-
Activation of Carboxylic Acids:
-
Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Linker Conjugation:
-
Add a 10- to 20-fold molar excess of Amino-PEG4-bis-PEG3-N3 (dissolved in a small amount of DMSO or DMF) to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Remove excess linker and reagents by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.
Part 2: Click Chemistry Conjugation of Alkyne-Modified Drugs
This protocol describes the conjugation of two different alkyne-containing drug molecules to the azide-functionalized antibody from Part 1 via CuAAC.
Materials:
-
Azide-functionalized antibody
-
Alkyne-modified drug 1
-
Alkyne-modified drug 2
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified drugs in DMSO.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized antibody with a 5- to 10-fold molar excess of each alkyne-modified drug.
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drugs and other small molecules.
Visualizing Workflows and Pathways
Logical Workflow for Dual-Drug ADC Synthesis
Caption: Workflow for synthesizing a dual-drug ADC.
General Signaling Pathway of an ADC
Caption: Generalized signaling pathway of an ADC.
Safety and Handling
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar PEGylated and azide-containing compounds include:
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.
-
Storage: Store in a cool, dry place, away from incompatible materials. As recommended, storage at -20°C is ideal.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Amino-PEG4-bis-PEG3-N3 is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique heterotrifunctional nature, combined with the favorable properties of the PEG spacer, allows for the creation of complex and highly functional biomolecular constructs. By leveraging orthogonal conjugation chemistries, scientists can precisely engineer novel therapeutics and diagnostics with enhanced efficacy and specificity. As the field of targeted therapy continues to advance, the utility of such sophisticated linkers is poised to grow, enabling the next generation of precision medicines.
References
- 1. Amino-PEG4-bis-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Branched PEG Azide | AxisPharm [axispharm.com]
- 4. Amino-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
